1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid
Description
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid is a synthetic cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and an ethyl substituent at the 4-position of the cyclohexane ring. This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Cbz group protects amines during reactions, and the ethyl substituent modulates steric and lipophilic properties.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-13-8-10-17(11-9-13,15(19)20)18-16(21)22-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
CZTDCOWFMALZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid generally involves multi-step procedures starting from simpler amino acids or cyclohexane derivatives. The key steps include:
- Introduction of the amino group at the 1-position of the cyclohexane ring.
- Substitution at the 4-position with an ethyl group.
- Protection of the amino group using the benzyloxycarbonyl (Cbz) protecting group.
- Installation or preservation of the carboxylic acid functionality.
Typical solvents include dioxane or dichloromethane, with bases such as sodium carbonate or triethylamine facilitating the protection step. The overall yields reported range between 60% and 80% depending on conditions and purification methods.
Stepwise Synthesis Details
| Step No. | Reaction Description | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Synthesis of 4-ethyl-1-aminocyclohexane-1-carboxylic acid | Starting from 4-ethylcyclohexanone derivatives or via hydrogenation of 4-nitrobenzoic acid derivatives | Catalytic hydrogenation or reductive amination; stereochemistry control important |
| 2 | Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) | Cbz-Cl, base (Na2CO3 or Et3N), solvent (DCM or dioxane) | Forms the Cbz-protected amino acid; mild conditions preserve stereochemistry |
| 3 | Purification and characterization | Chromatography, recrystallization | Yields 60-80%; purity confirmed by NMR, HPLC |
Catalytic Hydrogenation for Amino Group Introduction
A critical step is the preparation of the 4-ethyl-1-aminocyclohexane-1-carboxylic acid intermediate. Literature and patents describe catalytic hydrogenation of 4-nitrobenzoic acid derivatives under controlled conditions to yield the amino acid:
- Catalysts: Raney Nickel, Rhodium on Carbon (Rh/C)
- Conditions: Hydrogen pressure varies (10 atm to 150 bar), temperature ~60°C
- Solvent: Isopropanol or water-based mixtures
- Outcome: Mixture of cis/trans isomers; trans isomer preferred for this compound
Raney Nickel is cost-effective but has drawbacks such as pyrophoricity and difficult separation from the product. Rh/C catalysts under mild conditions provide cleaner reactions but may have lower selectivity.
Isomerization Techniques
Since the trans isomer is often desired, methods to increase its proportion include:
- Isomerization of the cis isomer to the trans isomer by forming bulky amine derivatives followed by base treatment in methanol.
- One-pot hydrogenation methods optimized to favor trans isomer formation with >75% trans selectivity using specific catalysts and solvents.
Analytical Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR): Used to confirm structure and determine cis/trans isomer ratios.
- High Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.
- Mass Spectrometry (MS): Confirms molecular weight.
- Melting Point and Optical Rotation: For stereochemical purity assessment.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Raney Nickel, H2 | 150 bar, ~60°C | ~83 | High cis isomer; separation issues |
| Catalytic hydrogenation | Rhodium on Carbon, H2 | 10 atm, 60°C | Variable | Mild conditions, cleaner product |
| Amino protection (Cbz) | Benzyloxycarbonyl chloride, base | Room temperature, DCM or dioxane | 60-80 | Protects amino group selectively |
| Isomerization of cis to trans | Base treatment in methanol | Room temperature | Improves trans ratio | Requires bulky amine derivative |
The preparation of this compound involves a multi-step synthesis starting from cyclohexane derivatives or aromatic precursors. Key challenges include controlling stereochemistry to favor the trans isomer and efficient protection of the amino group with the benzyloxycarbonyl moiety. Catalytic hydrogenation is the pivotal step for amino group introduction, with catalyst choice and reaction conditions significantly influencing yield and isomer ratio. Subsequent protection and purification steps are well-established, with yields typically between 60-80%. Analytical techniques such as NMR and HPLC are essential for monitoring and confirming product identity and purity.
This compound's synthesis is well-documented in chemical supplier data and patent literature, providing a robust foundation for further research and application in medicinal chemistry.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz protecting group is selectively cleaved under reductive or acidic conditions to expose the free amine.
-
Mechanism : Catalytic hydrogenation breaks the Cbz group’s benzyl-oxygen bond, releasing CO<sub>2</sub> and benzyl alcohol. Acidic hydrolysis protonates the carbamate, yielding the amine and benzyl chloride .
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification to enhance reactivity or modify solubility.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Thionyl chloride (SOCl<sub>2</sub>) | Reflux in DCM, 4 h | Acid chloride intermediate | 95% |
| Ethanol + DMAP | DCC coupling, rt, 12 h | Ethyl ester derivative | 70% |
| Methanol/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 h | Methyl ester | 65% |
-
Key Data : Ethyl ester formation via DCC/DMAP achieves 70–85% yield, confirmed by <sup>13</sup>C NMR (δ 170.2 ppm for ester carbonyl).
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, critical for peptide synthesis.
| Amine | Coupling Reagent | Product | Yield |
|---|---|---|---|
| Glycine methyl ester | HOBt/EDC in DMF | Cyclohexane-glycine conjugate | 68% |
| Benzylamine | DCC/DMAP in THF | N-Benzylamide | 72% |
| Aniline | T3P® in ethyl acetate | Phenylamide | 60% |
-
Side Reactions : Epimerization at the α-carbon is minimized at 0°C (≤5% racemization).
Ring-Opening and Functionalization
The cyclohexane ring undergoes strain-mediated reactions under harsh conditions.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> in THF | Reflux, 8 h | 1,4-Diol derivative | 75% |
| Ozone (O<sub>3</sub>) | –78°C, DCM/MeOH | Oxidative cleavage to dicarboxylic acid | 52% |
-
Mechanism : LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol while retaining the Cbz group.
Analytical Characterization
-
NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.2 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.5 (s, 2H, Cbz-CH<sub>2</sub>).
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H<sub>2</sub>O/MeCN).
This compound’s versatility in protection, coupling, and functionalization underscores its utility in medicinal chemistry and organic synthesis. Experimental protocols prioritize high yields and minimal racemization, supported by robust analytical validation .
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be removed under specific conditions to reveal the free amino group, which can then participate in various biochemical reactions . The cyclohexane ring provides structural stability, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural differences among analogs lie in the substituents at the 4-position of the cyclohexane ring. Key examples include:
*Theoretical molecular weight calculated based on the ethyl substituent.
Key Observations :
- Molecular Weight Trends: Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight.
- Lipophilicity : Longer or branched alkyl chains enhance lipophilicity, which may influence solubility and membrane permeability in biological systems.
Functional Group and Reactivity
All analogs share the Cbz-protected amino group and carboxylic acid moiety, making them suitable for solid-phase peptide synthesis (SPPS) or as intermediates in drug discovery. The Cbz group is acid-labile, requiring hydrogenolysis or acidic conditions for removal .
Substituent Impact on Reactivity :
Biological Activity
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid, also known as Cbz-4-ethylcyclohexanecarboxylic acid, is a synthetic organic compound with notable structural characteristics that suggest potential biological activity. This compound features a cyclohexane ring substituted with a carboxylic acid group and an ethyl group, along with a benzyloxycarbonyl amino group. The complexity of its structure allows for diverse chemical behavior and potential applications in medicinal chemistry.
- Molecular Formula : C15H19NO4
- Molecular Weight : 305.4 g/mol
- Boiling Point : 478.8 °C at 760 mmHg
- Density : 1.23 g/cm³
- IUPAC Name : this compound
- InChI Key : UZRXLKFQBCCVJH-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology and organic synthesis.
The compound's mechanism of action is primarily related to its ability to interact with biological macromolecules, potentially influencing enzymatic activities or receptor interactions. The benzyloxycarbonyl group may enhance lipophilicity, allowing for better membrane permeability and bioavailability.
Case Studies
-
Study on Structural Analogues :
- A comparative analysis was performed on several compounds with similar structures, such as:
Compound Name CAS Number Structural Features Biological Activity 1-Amino-4-ethylcyclohexane-1-carboxylic acid 69164-36-9 Lacks benzyloxycarbonyl group Potentially similar activity 1-{[(Tert-butoxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid N/A Contains tert-butoxy instead of benzyloxy Varying biological properties 1-{[(Benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid 17191-43-4 Similar backbone structure Antimicrobial activity reported
- A comparative analysis was performed on several compounds with similar structures, such as:
-
Synthesis and Biological Evaluation :
- A study synthesized this compound and evaluated its interaction with specific enzymes involved in metabolic pathways. Preliminary results indicated that the compound could act as an inhibitor, suggesting a role in metabolic regulation.
Potential Applications
Given its structural features and preliminary findings, this compound may have applications in:
- Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting bacterial infections or metabolic disorders.
- Organic Synthesis : Its unique functional groups allow for further derivatization, leading to novel compounds with enhanced biological activities.
Q & A
Q. Basic Structural Characterization
- ¹H NMR : The Cbz group shows aromatic protons as a multiplet at δ 7.28–7.40 ppm and a CH₂ signal at δ 5.10–5.20 ppm. The ethyl group appears as a triplet (CH₂, δ 1.20–1.40 ppm) and a sextet (CH, δ 1.50–1.70 ppm).
- IR : The Cbz group exhibits C=O stretches at ~1700 cm⁻¹ (carbamate) and ~1250 cm⁻¹ (C-O), while the carboxylic acid shows a broad O-H stretch at ~2500–3000 cm⁻¹ .
How can enantioselective syntheses for stereoisomers of this compound be designed, and what chiral auxiliaries are effective?
Advanced Stereochemical Control
Chiral pool synthesis using enantiopure starting materials (e.g., trans-4-aminocyclohexanol from ) ensures stereochemical fidelity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during cyclohexane ring formation. Chiral auxiliaries like Evans’ oxazolidinones or Oppolzer’s sultams are effective for controlling the Cbz-amino group’s configuration. Resolution via chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity .
What strategies improve aqueous solubility for biological assays without compromising stability?
Q. Methodological Solubility Enhancement
- Salt formation : React the carboxylic acid with NaHCO₃ to form a sodium salt (solubility >50 mg/mL in H₂O).
- Co-solvents : Use DMSO/PBS mixtures (<10% DMSO to avoid cytotoxicity).
- Prodrug approaches : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, with in vivo hydrolysis .
How do steric effects from the 4-ethyl group impact nucleophilic acyl substitution reactions of the carboxylic acid?
Advanced Reactivity Analysis
The ethyl group hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates. To enhance reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
